TAAR1 Agonist Potency: m-Tyramine Exhibits 4.5-Fold Lower Potency than p-Tyramine
In direct head-to-head comparison using a standardized human TAAR1 functional assay, m-tyramine (EC50 = 339 ± 72 nM) demonstrated significantly lower agonist potency than p-tyramine (EC50 = 76 ± 16 nM), representing a 4.5-fold difference [1]. Both compounds acted as full agonists with comparable efficacy (Emax: m-tyramine 109 ± 3% vs p-tyramine 111 ± 1% relative to p-tyramine control) [1]. For context, β-phenethylamine showed an EC50 of 15 ± 4 nM in the same assay system [1]. This potency differential is critical for researchers designing TAAR1 activation studies where the desired agonist strength must match experimental parameters.
| Evidence Dimension | Human TAAR1 agonist activity (EC50) |
|---|---|
| Target Compound Data | 339 ± 72 nM |
| Comparator Or Baseline | p-tyramine: 76 ± 16 nM; β-phenethylamine: 15 ± 4 nM |
| Quantified Difference | 4.5-fold lower potency than p-tyramine; 22.6-fold lower than β-phenethylamine |
| Conditions | Human TAAR1 functional assay; data shown as mean ± SEM (n=3); Emax relative to p-tyramine control |
Why This Matters
This quantitative difference enables researchers to select the appropriate TAAR1 agonist strength—m-tyramine provides a milder activation profile compared to p-tyramine, useful for dose-response studies or when partial activation is desired.
- [1] Simmler LD, et al. In vitro characterization of psychoactive substances at human trace amine-associated receptor 1 (TAAR1). ACS Pharmacol Transl Sci. 2021 Dec 6;4(6):1859-1872. Table 1. PMID: 34927008; PMCID: PMC8762745. View Source
